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Compound of Interest

1-(5-Bromo-2-
Compound Name:
methoxyphenyl)adamantane

Cat. No.: B139514

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the antiviral activity of various adamantane analogues against key viral
targets. Supported by experimental data, this document delves into the efficacy of these
compounds, their mechanisms of action, and the methodologies used to evaluate them.

Adamantane and its derivatives have long been a cornerstone in the development of antiviral
drugs, most notably for their activity against influenza A virus. The prototypical adamantane
antivirals, amantadine and rimantadine, paved the way for a broad field of research into
structurally related compounds with the potential for enhanced efficacy, broader spectrum of
activity, and the ability to overcome drug resistance. This guide summarizes key findings on the
antiviral properties of a range of adamantane analogues, with a focus on their activity against
influenza A virus and the more recent Severe Acute Respiratory Syndrome Coronavirus 2
(SARS-CoV-2).

Comparative Antiviral Activity of Adamantane
Analogues

The antiviral efficacy of adamantane derivatives is primarily assessed through in vitro assays
that determine the concentration of the compound required to inhibit viral replication by 50%
(IC50 or EC50) and the concentration that is toxic to 50% of host cells (CC50). The ratio of
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CC50 to IC50, known as the Selectivity Index (Sl), provides a measure of the compound's
therapeutic window. The following tables summarize the reported antiviral activities of various
adamantane analogues against different strains of influenza A virus and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Adamantane
Analogues against Influenza A Virus
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Compoun ) Selectivit
Virus . CC50 Referenc
d/Analog . Cell Line IC50 (uM) y Index
Strain (UM)
ue (sn
Amantadin
A/H3N2 MDCK ~1.14 >100 >87.7 [1]
e
Rimantadin
A/H3N2 MDCK - - - [1]
e
Glycyl- A/H3N2
rimantadin (Hong MDCK ~0.33 >100 >303 [1][2]
e (4b) Kong 68)
Rimantadin
e-Leucine
A/H3N2 MDCK ~1.58 >100 >63.3 [1]
analogue
(4d)
Rimantadin
e-Tyrosine
A/H3N2 MDCK ~2.51 >100 >39.8 [1]
analogue
(4))
Amantadin
e-
Phenylalan
) A/H3N2 MDCK ~3.98 >100 >25.1 [1]
ine
analogue
(5e)
Amantadin
e-(4-F)-
Phenylalan
, A/H3N2 MDCK ~3.16 >100 >31.6 [1]
ine
analogue
(59)
Gly-Thz-
) ) A/Hongkon
rimantadin - 0.11 pg/mL 50 pg/mL 454.5 [3]
0/68
e
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Azolo- A/Puerto ] ]
] Higher Less toxic
adamantan  Rico/8/34
) ) than than
es (Rimantadi - - [4]

rimantadin rimantadin
(Tetrazole ne-
. . . e e
derivatives)  resistant)

Note: Some data from the literature was presented in pug/mL and has been noted accordingly.
Direct conversion to uM requires the molecular weight of the specific compound, which was not
always provided.

Table 2: In Vitro Antiviral Activity of Adamantane
Analogues against SARS-CoV-2
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Compoun Virus Selectivit
. . CC50 Referenc
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. (uM) e
ue iant (Sl)
Amantadin
e SARS- Vero CCL-
) 39.71 >1000 >25.2 [5][6]
(Aminoada  CoV-2 81
mantane)
SARS-
Amantadin ACE2-
CoV-2 120-130 - - [7]
e A549
WA/01
SARS-
Amantadin Vero E6
CoV-2 106 - - [8]
e ] TIA
Omicron
) ) SARS-
Rimantadin ACE2-
CoV-2 30-40 - - [7]
e A549
WA/01
SARS-
Rimantadin Vero E6
CoV-2 17.8 - - [8]
e ) TIA
Omicron
SARS-
Tromantadi ACE2-
CoV-2 60-100 - - [7]
ne A549
WA/01
Derivative SARS- Vero CCL-
0.32 >1000 >3125 [5][6]
3F4 CoV-2 81
Derivative SARS- Vero CCL-
0.44 >1000 >2272.7 [5][6]
3F5 CoV-2 81
Derivative SARS- Vero CCL-
1.28 >1000 >781.25 [5][6]
3E10 CoV-2 81
Bananin SARS-CoV - <10 >300 >30 [9]
lodobanani SARS-CoV 0.54 ]
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Experimental Protocols

The evaluation of the antiviral activity of adamantane analogues typically involves a series of
standardized in vitro assays. The following are detailed methodologies for key experiments
cited in the literature.

Cytotoxicity Assay
The determination of the 50% cytotoxic concentration (CC50) is a crucial first step to assess

the toxicity of the compounds on host cells.

¢ Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus
studies, while Vero, Vero CCL-81, HEK293, and CALU-3 cells are frequently employed for
SARS-CoV-2 research.[1][5][6]

» Methodology:
o Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

o The culture medium is then replaced with fresh medium containing serial dilutions of the
test compounds.

o The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
[7]

o Cell viability is assessed using colorimetric assays such as the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.[2]
[10]

o The optical density is measured using a microplate reader, and the CC50 value is
calculated from the dose-response curve.[3]
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Antiviral Activity Assay (Cytopathic Effect Inhibition
Assay)

This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect
(CPE).

¢ Virus Strains: Various strains of influenza A (e.g., H3N2, HIN1) and SARS-CoV-2 (including
variants of concern) are used.[1][8]

e Methodology:

o Confluent cell monolayers in 96-well plates are infected with a specific multiplicity of
infection (MOI) of the virus.

o After a viral adsorption period (typically 1 hour), the virus-containing medium is removed,
and fresh medium containing serial dilutions of the test compounds is added.

o The plates are incubated for 48 to 72 hours, allowing for viral replication and the
development of CPE in the untreated virus control wells.[7]

o The inhibition of CPE is quantified by methods such as crystal violet staining, which stains
viable cells, or by measuring viral RNA levels using RT-gPCR.[2][5]

o The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is
determined from the dose-response curve.[5]

Mechanism of Action and Signhaling Pathways
Inhibition of Influenza A M2 Proton Channel

The primary mechanism of action of amantadine and its analogues against influenza A virus is
the blockade of the M2 proton channel.[1] This channel is essential for the uncoating of the
virus within the host cell's endosome. By blocking this channel, the adamantane derivatives
prevent the acidification of the viral interior, which is necessary for the release of the viral
ribonucleoprotein (vVRNP) complex into the cytoplasm, thereby halting viral replication.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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